Pedicin

描述

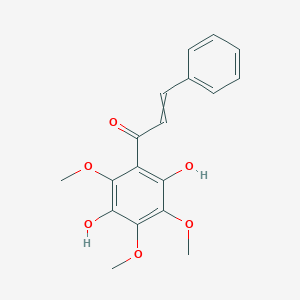

Pedicin is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C18H18O6. It is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound is found in several plant species and has been the subject of numerous studies due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: Pedicin can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves optimizing the Claisen-Schmidt condensation reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield dihydrochalcones, which are less conjugated and have different biological activities. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学研究应用

Antimicrobial Properties

Mechanism of Action

Pedicin exhibits potent antibacterial activity against a range of Gram-positive bacteria. It works by disrupting the bacterial cell membrane, leading to cell lysis. This mechanism is similar to other bacteriocins, such as nisin, and allows this compound to be effective in controlling foodborne pathogens.

Efficacy Against Pathogens

Research has demonstrated that this compound is particularly effective against Listeria monocytogenes, a significant foodborne pathogen. In comparative studies, this compound displayed superior inhibition rates when combined with other bacteriocins like nisin and enterocin FH99. The synergistic effects observed suggest that these combinations can enhance antimicrobial efficacy, making them valuable in food safety applications .

Food Preservation

Use in Food Industry

The application of this compound in food preservation is promising. Its ability to inhibit pathogenic bacteria makes it an excellent candidate for use as a natural preservative in various food products. Studies have shown that incorporating this compound into food matrices can significantly reduce the risk of contamination by harmful bacteria, thereby extending shelf life and ensuring consumer safety .

| Bacteriocin | Target Pathogen | Efficacy |

|---|---|---|

| This compound | Listeria monocytogenes | High |

| Nisin | Listeria monocytogenes | Moderate |

| Enterocin FH99 | Enterococcus faecium | Moderate |

Medical Applications

Potential Therapeutic Uses

Beyond food safety, this compound's antimicrobial properties suggest potential therapeutic applications in human medicine. Research indicates that bacteriocins like this compound could serve as alternatives to conventional antibiotics, especially in treating infections caused by antibiotic-resistant strains of bacteria .

Case Studies

A notable case study involved the use of this compound in combination therapies for treating infections caused by multi-drug resistant Enterococcus faecium. The study demonstrated promising results where the combination of this compound with other bacteriocins led to enhanced antibacterial activity, suggesting a viable treatment option for resistant infections .

Limitations and Future Directions

While the applications of this compound are promising, there are limitations to consider:

- Stability : The stability of this compound under various storage conditions needs further investigation to ensure its effectiveness over time.

- Regulatory Approval : As with any novel food additive or therapeutic agent, obtaining regulatory approval is essential for commercial use.

- Clinical Trials : More clinical studies are required to validate the efficacy and safety of this compound in human applications.

作用机制

Pedicin exerts its effects through several mechanisms:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It also inhibits the synthesis of essential proteins and enzymes in microbial cells.

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. It also suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways.

相似化合物的比较

Pedicin is similar to other chalcones and flavonoids but has unique properties that distinguish it from others:

Similar Compounds: Chalcone, Isoliquiritigenin, Butein, Licochalcone A.

Uniqueness: this compound has a unique combination of hydroxyl and methoxy groups on its aromatic rings, which contribute to its distinct biological activities. Its potent antimicrobial and antioxidant properties make it a valuable compound for various applications.

生物活性

Pedicin is a natural compound belonging to the chalcone class, primarily isolated from the plant Fissistigma oldhamii . This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article will delve into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which is known for its ability to interact with various biological targets. The basic structure of chalcones consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This configuration is crucial for their biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate this compound's potential as a therapeutic agent in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Case Study : In a study conducted by Weng et al., this compound was found to inhibit the epidermal growth factor receptor (EGFR) and ErbB-2 activity in breast cancer cells. This inhibition led to a significant reduction in cell viability and proliferation, highlighting its potential as an anticancer agent .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and damage caused by free radicals.

- DPPH Radical Scavenging Assay : this compound demonstrated a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 70% |

| 100 | 85% |

This antioxidant activity suggests that this compound could be beneficial in preventing oxidative stress-related diseases.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : It induces apoptosis via the mitochondrial pathway, involving caspase activation.

- Antioxidant Mechanism : this compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.

属性

IUPAC Name |

1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRMAMORBLMPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312513 | |

| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-51-7 | |

| Record name | 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。